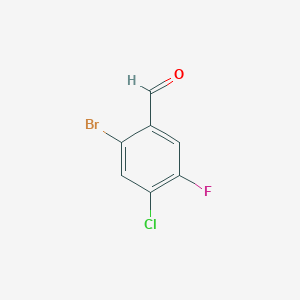

2-bromo-4-chloro-5-fluoroBenzaldehyde

Overview

Description

2-bromo-4-chloro-5-fluoroBenzaldehyde is a compound with the molecular formula C7H3BrClFO . It has a molecular weight of 237.46 g/mol . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .

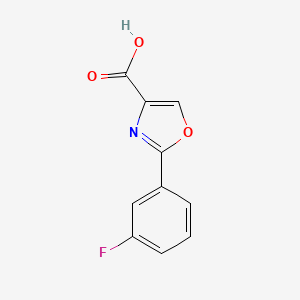

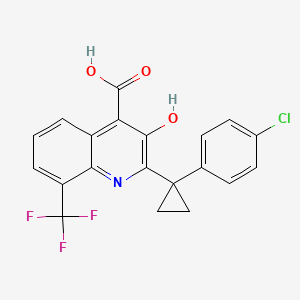

Molecular Structure Analysis

The InChI code for 2-bromo-4-chloro-5-fluoroBenzaldehyde is1S/C7H3BrClFO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H . The compound’s structure is characterized by a benzaldehyde group with bromo, chloro, and fluoro substituents . Physical And Chemical Properties Analysis

2-bromo-4-chloro-5-fluoroBenzaldehyde has a molecular weight of 237.45 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 155 . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .Scientific Research Applications

Precursor in Synthesis

“2-bromo-4-chloro-5-fluoroBenzaldehyde” is used as a precursor for the synthesis of other complex compounds .

Material Science

It is used in material science as molecular receptors . These molecular receptors can be used to detect or measure the presence of specific molecules.

Crystal Engineering

This compound serves as a building block in crystal engineering . Crystal engineering involves the design and synthesis of complex structures with desired properties, based on the understanding of intermolecular interactions.

Steroid Conjugates for Molecular Imprinting

It is used as steroid conjugates for molecular imprinting . Molecular imprinting is a technique to create template-shaped cavities in polymer matrices that can selectively recognize template molecules. This is useful in various fields like drug delivery, chemical separations, and sensors.

Dyes

This compound is used in the synthesis of dyes . Dyes synthesized from this compound could have unique properties like improved colorfastness, brightness, or resistance to fading.

Biosensors of Alpha Hydroxyl Carboxylic Acids

It is used in the development of biosensors for alpha hydroxyl carboxylic acids . These biosensors can be used in clinical diagnostics and food analysis.

Safety and Hazards

This compound is associated with several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding the formation of dust and aerosols .

Mechanism of Action

Target of Action

Similar compounds have been used as precursors in the synthesis of various organic compounds .

Mode of Action

It’s known that halogenated benzaldehydes can undergo various chemical reactions, including nucleophilic aromatic substitution and condensation reactions .

Biochemical Pathways

Similar compounds have been used in the synthesis of benzoxaboroles , which are known to interact with various biochemical pathways.

Result of Action

Similar compounds have been used in the synthesis of benzoxaboroles , which have various applications in material science, molecular receptors, crystal engineering, and biosensors.

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c .

properties

IUPAC Name |

2-bromo-4-chloro-5-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZNHVNYUSXJFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-4-chloro-5-fluoroBenzaldehyde | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

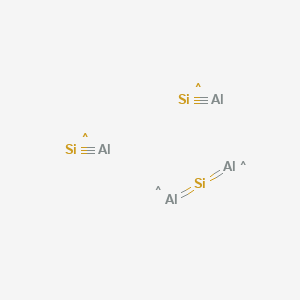

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-Nitro-2-(phenylmethoxy)phenoxy]methyl]oxirane](/img/structure/B3079297.png)

![2-(hydroxymethyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one](/img/structure/B3079298.png)

![Methyl 2-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B3079325.png)

![S-[(3-Hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate](/img/structure/B3079363.png)

![3-Cyclooctyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B3079368.png)